7-Chloro-1H-indazole-5-carbaldehyde
Overview
Description
7-Chloro-1H-indazole-5-carbaldehyde is a chemical compound belonging to the indazole family, characterized by its unique structure featuring a chloro group at the 7th position and a carbaldehyde group at the 5th position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indazole-5-carbaldehyde typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of o-aminobenzonitriles with chloroform in the presence of a strong base. The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the indazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted indazoles, depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1H-indazole-5-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which 7-Chloro-1H-indazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic outcomes. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1H-indazole-5-carboxaldehyde
7-chloro-1H-indazole-3-carbaldehyde
1H-indazole-3-carboxaldehyde
1H-indazole-4-carboxaldehyde
Properties
IUPAC Name |
7-chloro-1H-indazole-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-5(4-12)1-6-3-10-11-8(6)7/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVPWDIJIFQCKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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